Cas no 1448045-47-3 (N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide)

N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide
- AKOS024560586
- N-[4,6-DIMETHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-4-(TRIFLUOROMETHYL)BENZAMIDE
- 1448045-47-3
- F6438-0112
- N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide
- N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide
-
- Inchi: 1S/C18H19F3N4O2/c1-11-15(12(2)23-17(22-11)25-7-9-27-10-8-25)24-16(26)13-3-5-14(6-4-13)18(19,20)21/h3-6H,7-10H2,1-2H3,(H,24,26)
- InChI Key: PJYBVXQAYFKTBU-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(NC1C(C)=NC(=NC=1C)N1CCOCC1)=O)(F)F
Computed Properties
- Exact Mass: 380.14601035g/mol
- Monoisotopic Mass: 380.14601035g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4Ų
- XLogP3: 2.8
N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-0112-30mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6438-0112-20μmol |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-0112-20mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6438-0112-2μmol |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6438-0112-5mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-0112-25mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6438-0112-40mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6438-0112-2mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6438-0112-100mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6438-0112-10mg |
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
1448045-47-3 | 10mg |
$118.5 | 2023-09-09 |
N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide Related Literature
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide
Introduction to N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide (CAS No. 1448045-47-3)
N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide, identified by its CAS number 1448045-47-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The structural framework of N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide is characterized by its pyrimidine core, which is a well-known scaffold in medicinal chemistry. The presence of a morpholine group at the 2-position and a trifluoromethyl substituent at the 4-position of the benzamide moiety enhances its pharmacological profile. These structural features contribute to its ability to interact with biological targets in a highly specific manner, which is crucial for drug design.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced binding affinity and selectivity. The combination of the pyrimidine ring with the morpholine and trifluoromethyl groups in N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide makes it an attractive candidate for further investigation. Studies have shown that such structural motifs can modulate various biological pathways, including those involved in inflammation, cancer, and neurological disorders.
The morpholine group in the molecule is particularly noteworthy, as it is known to improve solubility and metabolic stability. This feature is essential for ensuring that the compound can be effectively absorbed and utilized by the body. Additionally, the trifluoromethyl group enhances lipophilicity, which can influence membrane permeability and overall bioavailability. These properties make N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide a promising lead compound for drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with target proteins with greater accuracy. Molecular docking studies have revealed that N-4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl-4-(trifluoromethyl)benzamide can bind to several key enzymes and receptors involved in disease pathways. For instance, preliminary data suggests that it may interact with enzymes implicated in tumor growth and progression, making it a potential candidate for anticancer therapy.
The synthesis of N-4,6-dimethyl-2-(morpholin-4-y1)pyrimidin--5-y1)-y(trifluoromethy1 benzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the morpholine group necessitates careful handling to avoid unwanted side reactions. However, advances in synthetic methodologies have made it possible to produce this compound in high yields with minimal impurities. This has facilitated further structural optimization and biological testing.
In vitro studies have begun to elucidate the biological activity of N--
The potential therapeutic applications of N--
The development of new drug candidates like N--
The future of pharmaceutical research will likely see increased use of computational tools to predict and validate the biological activity of new compounds. N--
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